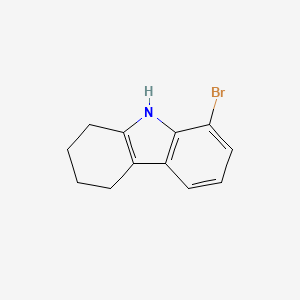![molecular formula C13H15N3O B13182463 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the use of metal catalysts. One common method is the Cu(I)-catalyzed synthesis, which involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This process includes C–N coupling, reductive amination, cyclization, and oxidation steps .
Industrial Production Methods
the use of metal catalysts and accessible reagents suggests that scalable production methods could be developed based on existing synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include azide ions, aryl aldehydes, and dimethyl acetamide. The reactions often require metal catalysts such as Cu(I) or Cu(OAc)2 and are conducted under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(I)-catalyzed synthesis can yield various quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound’s unique structure makes it useful in materials science and catalysis research
Mecanismo De Acción
The mechanism of action for 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indolo[1,2-a]quinazolinones: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
6-amino-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7,14H2,1H3 |
Clave InChI |
LHDMTYSVBYISOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



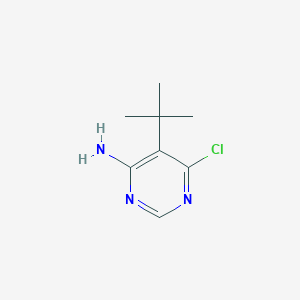

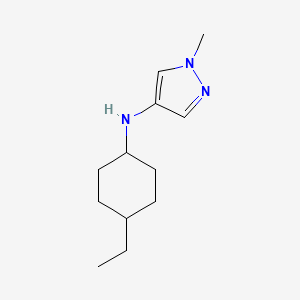
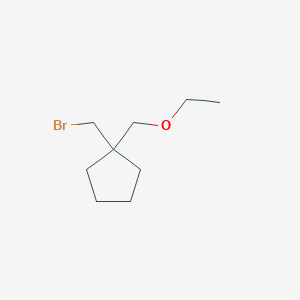
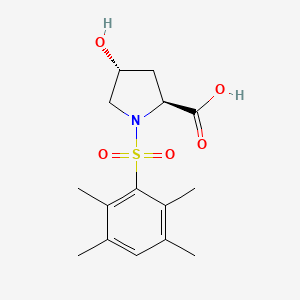
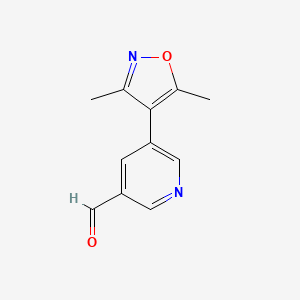
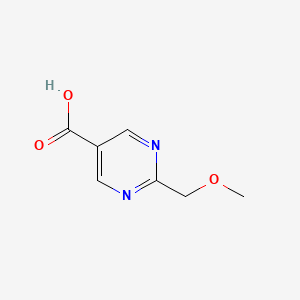
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

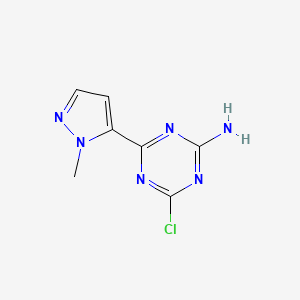
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
